molecular formula C11H9ClN4S B14134404 7-Chloro-4-formylquinoline thiosemicarbazone CAS No. 3652-06-0

7-Chloro-4-formylquinoline thiosemicarbazone

Cat. No.: B14134404
CAS No.: 3652-06-0
M. Wt: 264.73 g/mol
InChI Key: BTVJFEOALFEPQA-GIDUJCDVSA-N
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Description

7-Chloro-4-formylquinoline thiosemicarbazone is a compound that belongs to the class of thiosemicarbazones, which are known for their diverse biological activities. Thiosemicarbazones are derived from the reaction of thiosemicarbazide with aldehydes or ketones.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-formylquinoline thiosemicarbazone typically involves the reaction of 7-chloro-4-formylquinoline with thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-4-formylquinoline thiosemicarbazone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiosemicarbazides .

Mechanism of Action

The mechanism of action of 7-Chloro-4-formylquinoline thiosemicarbazone involves its interaction with cellular targets, leading to the inhibition of key enzymes and pathways. The compound has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase pathways . Additionally, it can chelate metal ions, which further contributes to its anticancer activity .

Properties

CAS No.

3652-06-0

Molecular Formula

C11H9ClN4S

Molecular Weight

264.73 g/mol

IUPAC Name

[(E)-(7-chloroquinolin-4-yl)methylideneamino]thiourea

InChI

InChI=1S/C11H9ClN4S/c12-8-1-2-9-7(6-15-16-11(13)17)3-4-14-10(9)5-8/h1-6H,(H3,13,16,17)/b15-6+

InChI Key

BTVJFEOALFEPQA-GIDUJCDVSA-N

Isomeric SMILES

C1=CC2=C(C=CN=C2C=C1Cl)/C=N/NC(=S)N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)C=NNC(=S)N

Origin of Product

United States

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